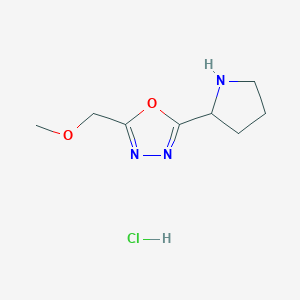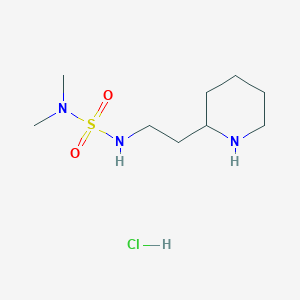![molecular formula C12H8N4O2 B1402695 2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid CAS No. 1393845-75-4](/img/structure/B1402695.png)
2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid
Overview
Description
“2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” is a compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 . It is also known as CPAC.
Synthesis Analysis
The synthesis of pyrimidines like “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” can be achieved through various methods. One such method involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .Molecular Structure Analysis
The molecular structure of “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” can be represented by the InChI code: 1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H, (H,17,18) (H,14,15,16) .Chemical Reactions Analysis
Pyrimidines, including “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid”, can undergo a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis
“2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” is a solid with a melting point of 263°C (Dec) .Scientific Research Applications
Co-Crystal Formation and Characterization
Research on co-crystals involving pyrimidine derivatives with carboxylic acids highlights their potential in material science. A study by Rajam et al. (2018) focused on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, exploring the hydrogen bonding and molecular interactions. These cocrystals exhibited interesting structural properties, forming large cage-like tetrameric units and chain-like arrangements, indicating potential applications in materials engineering and molecular design (Rajam et al., 2018).
Building Block in Peptide Synthesis
2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, a pyrimidine derivative, has been identified as a valuable building block in peptide synthesis. Bissyris et al. (2005) demonstrated its use in creating peptidomimetics, indicating its utility in developing novel peptides for research and therapeutic applications (Bissyris et al., 2005).
Synthesis and Biological Evaluation
Studies on pyrimidine-carboxylate derivatives, such as the work of Shanmugasundaram et al. (2011), have explored their synthesis and potential biological activities. These derivatives have been screened for antibacterial, antifungal, and antitumor activities, suggesting their relevance in medicinal chemistry and drug discovery (Shanmugasundaram et al., 2011).
Development of Novel High-Value Pyrimidine Scaffolds
Schmitt et al. (2017) developed a strategy using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents to synthesize novel pyrimidine derivatives. These compounds, featuring fluorinated substituents, have strong potential for applications in medicinal and agrochemical research, showcasing the versatility of pyrimidine-carboxylic acid derivatives in chemical synthesis (Schmitt et al., 2017).
Antiproliferative Activity in Cancer Research
The study by Mavrova et al. (2022) on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates reveals their potential in cancer research. These compounds showed significant antiproliferative effects against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology (Mavrova et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for “2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid” are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(4-cyanoanilino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-7-8-1-3-9(4-2-8)15-12-14-6-5-10(16-12)11(17)18/h1-6H,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPRASFDZZNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)

![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)


![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)



![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)